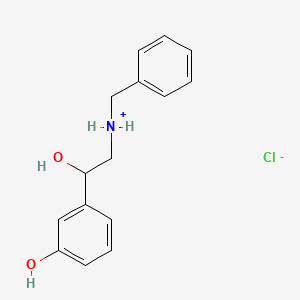

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride

Description

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride is a synthetic adrenergic receptor agonist characterized by a meta-hydroxyphenyl group attached to an ethanolamine backbone, with a benzylamino substituent on the ethylamine side chain.

Properties

CAS No. |

78982-55-5 |

|---|---|

Molecular Formula |

C15H18ClNO2 |

Molecular Weight |

279.76 g/mol |

IUPAC Name |

benzyl-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride |

InChI |

InChI=1S/C15H17NO2.ClH/c17-14-8-4-7-13(9-14)15(18)11-16-10-12-5-2-1-3-6-12;/h1-9,15-18H,10-11H2;1H |

InChI Key |

OQEFCPOJUWREIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C[NH2+]CC(C2=CC(=CC=C2)O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride typically involves the conversion of m-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation . The process can be summarized as follows:

Starting Material: m-Hydroxyacetophenone

Conversion to Isonitrosoketone: This step involves the reaction of m-hydroxyacetophenone with a suitable reagent to form the isonitrosoketone intermediate.

Hydrogenation: The isonitrosoketone is then hydrogenated to yield 1-(m-Hydroxyphenyl)-2-benzylaminoethanol.

Industrial Production Methods

In industrial settings, the production of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The benzylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Alcohols or amines

Substitution: Substituted benzylamino derivatives

Scientific Research Applications

1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in treating various medical conditions.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(m-Hydroxyphenyl)-2-benzylaminoethanol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an adrenergic agonist, primarily targeting alpha-adrenergic receptors . This interaction leads to vasoconstriction and increased blood pressure, making it useful in treating hypotension . The compound also influences the release of norepinephrine, further contributing to its pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The compound shares a core ethanolamine structure with several adrenergic agonists, differing primarily in the substituent on the amino group. Key analogs include:

Key Structural Observations :

Pharmacological and Toxicological Data

Phenylephrine Hydrochloride

- Activity : Selective α₁-agonist with vasoconstrictive effects; used in nasal decongestants and hypotensive emergencies.

- Toxicity : LD₅₀ (mouse, parenteral) = 3060 mg/kg .

Norfenefrine Hydrochloride

- Activity : Direct-acting sympathomimetic with moderate α and β effects; used for orthostatic hypotension .

- Toxicity: Limited data; structurally similar to octopamine, a trace amine with neuromodulatory roles .

Estilefrine Hydrochloride

Target Compound (Benzylamino Derivative)

- Hypothesized Activity : The benzyl group may reduce α₁ selectivity due to steric hindrance, favoring β-receptor interaction or partial agonism.

- Metabolism: Likely susceptible to hepatic N-debenzylation, generating norfenefrine as a metabolite .

Clinical and Industrial Relevance

- Phenylephrine : Dominates clinical use due to its rapid onset and predictable hemodynamic effects .

- Norfenefrine: Limited to niche applications (e.g., veterinary medicine) due to weaker potency .

- Benzylamino Analog: No direct commercial use reported; research focus may include exploring prolonged half-life or CNS-targeted effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.